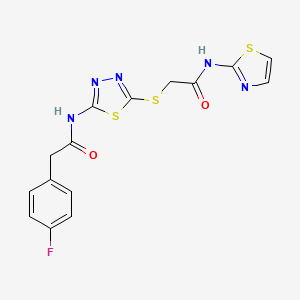

2-(4-fluorophenyl)-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide

Description

The compound 2-(4-fluorophenyl)-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide features a 1,3,4-thiadiazole core substituted with a thioether-linked 2-oxoethyl group bearing a thiazol-2-ylamino moiety. The acetamide group connects this heterocyclic system to a 4-fluorophenyl ring. This structure combines multiple pharmacophoric elements:

- Thiazole: Enhances electronic interactions via its aromatic nitrogen atoms.

- 4-Fluorophenyl: Improves lipophilicity and bioavailability.

Properties

IUPAC Name |

2-(4-fluorophenyl)-N-[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FN5O2S3/c16-10-3-1-9(2-4-10)7-11(22)18-14-20-21-15(26-14)25-8-12(23)19-13-17-5-6-24-13/h1-6H,7-8H2,(H,17,19,23)(H,18,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXDKSOCCRNZVMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)NC2=NN=C(S2)SCC(=O)NC3=NC=CS3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FN5O2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

The compound 2-(4-fluorophenyl)-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide is a complex organic molecule that combines various pharmacologically relevant moieties. Its structure includes a fluorophenyl group, a thiazole derivative, and a thiadiazole ring, which are known to exhibit significant biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications and underlying mechanisms.

Structural Overview

The molecular formula of the compound is , with a molecular weight of 415.5 g/mol. The presence of functional groups such as the thiazole and thiadiazole rings suggests potential interactions with biological targets, making it a candidate for drug development.

| Property | Value |

|---|---|

| Molecular Formula | C20H18FN3O2S2 |

| Molecular Weight | 415.5 g/mol |

| CAS Number | 941874-25-5 |

Antimicrobial Properties

Compounds containing thiadiazole and thiazole moieties have been reported to exhibit a wide range of antimicrobial activities. For instance, derivatives of 1,3,4-thiadiazoles have shown efficacy against various bacterial strains and fungi. Preliminary studies indicate that similar compounds demonstrate significant antibacterial and antifungal properties, suggesting that This compound may also possess these activities .

Anticancer Activity

Research on related compounds has highlighted their anticancer potential. For example, several 1,3,4-thiadiazole derivatives have been tested against various cancer cell lines, demonstrating cytotoxic effects with IC50 values in the micromolar range. Specific studies have shown that certain derivatives can inhibit the growth of human breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values as low as 0.28 μg/mL . Given its structural similarity to these active compounds, it is plausible that This compound may exhibit comparable anticancer properties.

Neuroprotective Effects

The thiazole and thiadiazole scaffolds have been associated with neuroprotective activities. Some derivatives have shown promise in inhibiting acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. Compounds in this class have demonstrated IC50 values lower than that of donepezil, a standard treatment for Alzheimer's . This suggests that This compound could be explored for its potential as an anti-Alzheimer agent.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The presence of the thiazole and thiadiazole rings may facilitate interaction with key enzymes such as AChE or DNA topoisomerases.

- Cell Cycle Disruption : Similar compounds have shown the ability to interfere with cellular processes leading to apoptosis in cancer cells.

- Antioxidant Activity : The aromatic nature of the compound may contribute to its ability to scavenge free radicals.

Study on Anticancer Activity

In a study evaluating various thiadiazole derivatives against cancer cell lines (HCT116 and MCF-7), compounds demonstrated significant cytotoxicity with IC50 values ranging from 0.74 to 10 μg/mL . The study highlighted the importance of substituent groups on the thiadiazole ring in enhancing biological activity.

Study on Neuroprotective Effects

Another research focused on the synthesis and evaluation of thiadiazole derivatives for AChE inhibition showed promising results where some compounds outperformed donepezil in terms of potency . This indicates that structural modifications can lead to enhanced neuroprotective properties.

Scientific Research Applications

Antimicrobial Properties

Compounds similar to 2-(4-fluorophenyl)-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide have demonstrated significant antimicrobial activity. For instance, derivatives containing triazole and thiazole structures are recognized for their efficacy against various bacterial strains. The presence of the fluorophenyl group may enhance this activity due to increased membrane permeability.

Anticancer Activity

Research indicates that thiadiazole derivatives exhibit promising anticancer properties. In vitro studies have shown that compounds with similar structural features can inhibit the proliferation of cancer cells, including those from human lung and liver cancers. The mechanism often involves the induction of apoptosis and cell cycle arrest .

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step reactions that include condensation and substitution processes. The thiazole and thiadiazole components are synthesized through various chemical reactions, often utilizing commercially available reagents. Preliminary studies suggest that the compound acts on specific molecular targets, potentially inhibiting key enzymes involved in cancer cell proliferation or bacterial growth .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of a series of thiadiazole derivatives against common pathogens. The results indicated that compounds similar to this compound exhibited MIC values comparable to standard antibiotics, suggesting potential for development as new antimicrobial agents .

- Anticancer Research : In another study focusing on anticancer properties, derivatives were tested against HepG-2 and A549 cell lines. The results demonstrated significant cytotoxicity at low concentrations, indicating that modifications to the core structure could enhance therapeutic efficacy against resistant cancer types .

Comparison with Similar Compounds

Structural Modifications and Heterocyclic Variations

Key Observations :

Physicochemical Properties

Key Observations :

- High melting points in quinazolinone derivatives () suggest strong crystal packing due to hydrogen bonding.

- The target compound’s solubility may be lower than analogues with polar substituents (e.g., sulfamoyl).

Q & A

Q. What are the optimal synthetic routes for preparing 2-(4-fluorophenyl)-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves sequential steps: (1) formation of the 1,3,4-thiadiazole core via cyclization of thiosemicarbazides, (2) acylation with 2-(4-fluorophenyl)acetic acid derivatives, and (3) coupling with thiazol-2-ylamino ethylthio groups. Key factors include:

- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency .

- Temperature : Reactions often proceed at 60–80°C to balance kinetics and side-product formation .

- Catalysts : Bases like triethylamine or NaH are critical for deprotonation during acylation .

- Yield optimization : Pilot studies suggest yields of 45–65% under optimized conditions, with purity >95% confirmed via HPLC .

Q. How should researchers characterize this compound to confirm structural fidelity?

- Methodological Answer : Use a multi-spectroscopic approach:

- NMR : and NMR to verify substituent integration (e.g., fluorophenyl protons at δ 7.2–7.4 ppm, thiadiazole carbons at δ 160–170 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H] at m/z calculated for CHFNOS: 460.02) .

- IR spectroscopy : Detect amide C=O stretches (~1650 cm) and thioether S-C (~650 cm) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Methodological Answer :

- Solubility : Moderately soluble in DMSO (>10 mg/mL), sparingly in water (<0.1 mg/mL). Use DMSO for in vitro assays but avoid prolonged storage due to oxidation risks .

- Stability : Stable at −20°C for >6 months. Monitor decomposition via TLC or LC-MS, especially under acidic/basic conditions (pH <3 or >10 accelerates hydrolysis) .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different assay systems?

- Methodological Answer : Discrepancies may arise from:

- Cell line variability : Test cytotoxicity in multiple lines (e.g., HeLa, MCF-7) with standardized MTT protocols .

- Target selectivity : Use kinase profiling panels (e.g., BRAF/VEGFR-2 inhibition assays) to differentiate off-target effects .

- Data normalization : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate via dose-response curves (IC ± SEM) .

Q. What strategies are recommended for elucidating the mechanism of action of this compound?

- Methodological Answer : A tiered approach:

- In silico docking : Use AutoDock Vina to predict binding to thiadiazole-sensitive targets (e.g., BRAF kinase; predicted ΔG < −8 kcal/mol) .

- Biochemical assays : Measure enzyme inhibition (e.g., COX-2 for anti-inflammatory activity) with fluorogenic substrates .

- Transcriptomics : RNA-seq to identify differentially expressed genes in treated vs. control cells (e.g., apoptosis pathways) .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

- Methodological Answer : Design analogs with:

- Substituent variations : Replace the fluorophenyl group with chlorophenyl or methoxyphenyl to assess electronic effects .

- Scaffold modifications : Swap thiadiazole for oxadiazole and compare bioactivity .

- Data-driven SAR : Tabulate IC values against structural features (example table):

Data Analysis & Validation

Q. What statistical methods are appropriate for analyzing dose-response and toxicity data?

- Methodological Answer :

- Nonlinear regression : Fit IC/EC values using four-parameter logistic models (e.g., GraphPad Prism) .

- Toxicity thresholds : Calculate selectivity indices (SI = IC normal cells / IC cancer cells); SI >3 indicates therapeutic potential .

- Reproducibility : Perform triplicate experiments with ANOVA to assess inter-assay variability (p <0.05 significant) .

Q. How can crystallographic data validate the compound’s conformation?

- Methodological Answer :

- Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (e.g., DMSO/water). Use SHELX for structure refinement .

- Key parameters : Compare bond lengths (e.g., C-S in thiadiazole: ~1.68 Å) and dihedral angles with computational models (DFT/B3LYP) .

Advanced Methodological Challenges

Q. What experimental designs mitigate synthetic byproducts in multi-step reactions?

- Methodological Answer :

- Intermediate purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) after each step .

- Byproduct tracking : LC-MS monitoring identifies common impurities (e.g., unreacted thiosemicarbazide at m/z 132.1) .

Q. How can researchers leverage computational tools to predict metabolic pathways?

- Methodological Answer :

Use software like MetaSite or GLORYx to predict Phase I/II metabolism: - Phase I : Likely oxidation of thiazole ring (CYP3A4-mediated) .

- Phase II : Glucuronidation of the acetamide group predicted as a major clearance route .

Validate with in vitro microsomal assays (e.g., human liver microsomes + NADPH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.